molecular formula C24H23ClN4O2 B2714930 (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2188279-23-2

(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2714930
CAS No.: 2188279-23-2
M. Wt: 434.92
InChI Key: DNBAWKSVNNQTAN-UHFFFAOYSA-N
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Description

(3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with a chlorine substituent and a morpholino-dihydropyrido-pyrimidinyl moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the chlorine substituent. The morpholino-dihydropyrido-pyrimidinyl moiety is then synthesized separately and coupled with the biphenyl core under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine substituent or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

(3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobiphenyl: A simpler biphenyl derivative with a chlorine substituent.

    2-Chlorobiphenyl: Another biphenyl derivative with the chlorine substituent in a different position.

    Morpholino derivatives: Compounds containing the morpholino group, which may have similar reactivity and applications.

Uniqueness

(3’-chloro-[1,1’-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is unique due to its combination of a biphenyl core with a chlorine substituent and a morpholino-dihydropyrido-pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c25-21-5-1-3-19(15-21)17-6-8-18(9-7-17)23(30)29-10-2-4-20-16-26-24(27-22(20)29)28-11-13-31-14-12-28/h1,3,5-9,15-16H,2,4,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBAWKSVNNQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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